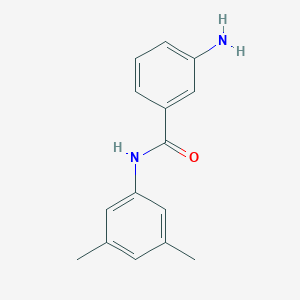
3-amino-N-(3,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(3,5-dimethylphenyl)benzamide is a chemical compound with the CAS Number: 102630-90-0. It has a molecular weight of 240.3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-amino-N-(3,5-dimethylphenyl)benzamide is C15H16N2O . The InChI Code is 1S/C15H16N2O/c1-10-6-11 (2)8-14 (7-10)17-15 (18)12-4-3-5-13 (16)9-12/h3-9H,16H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
3-amino-N-(3,5-dimethylphenyl)benzamide is a solid at room temperature . It has a molecular weight of 240.3 .Aplicaciones Científicas De Investigación
Specific Scientific Field
The research was conducted in the field of organic chemistry, specifically focusing on the synthesis and characterization of novel benzamide compounds for potential antioxidant and antibacterial applications .
Summary of the Application
The researchers synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were then tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They were also tested for their in vitro growth inhibitory activity against different bacteria .
Methods of Application or Experimental Procedures
The benzamide compounds were synthesized using TEA as a base and THF as a solvent . The 2,3-dimethoxybenzamides were obtained in yields of 43–50%, while the 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% . The antioxidant treatments were performed three times, and the averages of all the results obtained were calculated .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
-
Medical and Pharmaceutical Industries : Benzamides have been used in the treatment of diseases such as cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
-
Industrial Sectors : Amide compounds are broadly used in industries such as plastic, rubber, paper, and agriculture .
-
Drug Discovery : Recently, amide compounds have been used in drug discovery .
-
Biological Molecules : Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
-
Medical and Pharmaceutical Industries : Benzamides have been used in the treatment of diseases such as cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .
-
Industrial Sectors : Amide compounds are broadly used in industries such as plastic, rubber, paper, and agriculture .
-
Drug Discovery : Recently, amide compounds have been used in drug discovery .
-
Biological Molecules : Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Safety And Hazards
The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propiedades
IUPAC Name |
3-amino-N-(3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPKHBDGWIZMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429188 |
Source


|
| Record name | 3-amino-N-(3,5-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3,5-dimethylphenyl)benzamide | |
CAS RN |
102630-90-0 |
Source


|
| Record name | 3-amino-N-(3,5-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

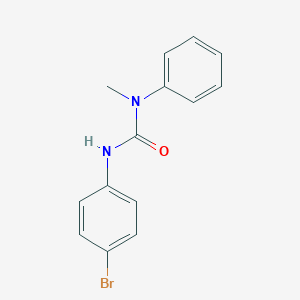
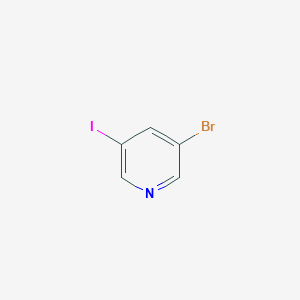
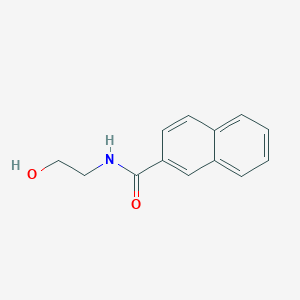
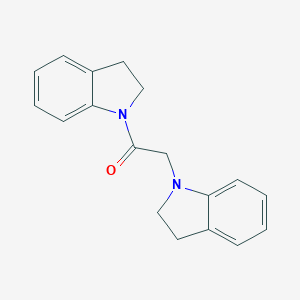
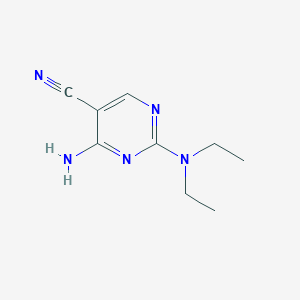
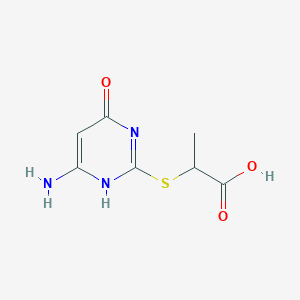

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
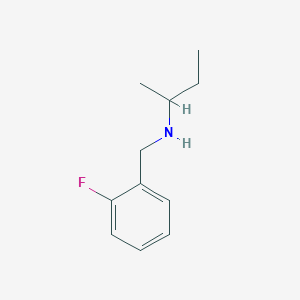
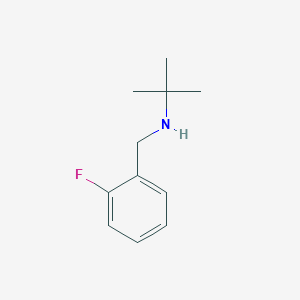
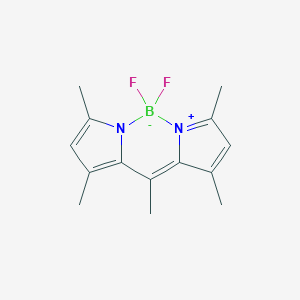
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
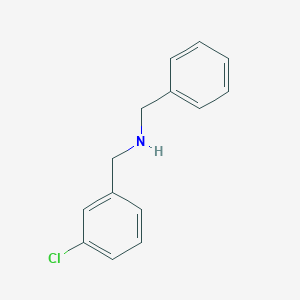
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)